Acetoxime benzoate
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Overview
Description
Acetoxime benzoate is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetoxime, where the oxime group is bonded to a benzoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Acetoxime benzoate, as an oxime compound , primarily targets the imine group in organic compounds . The imine group is a functional group consisting of a carbon-nitrogen double bond, where the nitrogen is connected to a hydrogen atom or an organic group .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the structure and function of the target molecules. The oxime group in this compound can react with aldehydes or ketones to form a new oxime . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of growth substrates to benzoyl-CoA . These transformations include various types of novel reactions, such as the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism by human and rodent hepatic cytochrome P450 enzymes . The compound is metabolized to the genotoxicant and carcinogen propane 2-nitronate (P2-N) . The oxime (20 mM) was incubated with liver microsomes from mice, rats, and two humans . P2-N was found by HPLC in the urine of rats that had received acetoxime .
Result of Action
The result of the action of this compound is the formation of a new oxime . This reaction is essentially irreversible as the adduct dehydrates . The hepatocarcinogenicity of acetoxime has been tentatively linked with its metabolic oxidation to the potent genotoxicant and carcinogen propane 2-nitronate (P2-N) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of sunlight can enhance the photocatalytic activity of zinc oxide nanoparticles derived from a zinc(II)/acetoxime system . These nanoparticles successfully degraded 99.8% of methylene blue (MB) and 55.42% of methyl orange (MO) within 160 minutes under solar irradiation . They also showed good potential to reduce the viability of E. coli and S. aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxime benzoate can be synthesized through the reaction of acetoxime with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetoxime benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to acetoxime.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Regeneration of acetoxime.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Acetoxime benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including catalysts and sensors.
Comparison with Similar Compounds
Similar Compounds
Acetoxime: The parent compound, known for its use in organic synthesis.
Benzyl benzoate: Another benzoate derivative with applications in medicine and industry.
Amidoximes: Compounds similar to oximes but with an additional amino group, used in various biological applications.
Uniqueness
Acetoxime benzoate is unique due to its dual functionality, combining the properties of both acetoxime and benzoate. This makes it a versatile compound in organic synthesis and material science, offering advantages such as stability and reactivity under mild conditions .
Properties
IUPAC Name |
(propan-2-ylideneamino) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVZNURROIUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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